molecular formula C18H16N2O3S B2872174 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 906784-54-1

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2872174
CAS No.: 906784-54-1
M. Wt: 340.4
InChI Key: DWIRMSANQRDATE-UHFFFAOYSA-N
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Description

N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic small molecule characterized by a benzothiazole core fused with a dihydrobenzo[d][1,4]dioxine-carboxamide scaffold. This compound belongs to a broader class of benzothiazole derivatives, which are widely studied for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Its synthesis typically involves coupling reactions between activated carboxamide intermediates and substituted benzothiazole amines under controlled conditions .

Properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-10-7-11(2)16-12(8-10)19-18(24-16)20-17(21)15-9-22-13-5-3-4-6-14(13)23-15/h3-8,15H,9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIRMSANQRDATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3COC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate carboxylic acid derivatives. The reaction conditions often include the use of activating agents such as TBTU/HOBt/DIPEA or phosphonic acid anhydride (T3P/Py) to facilitate the formation of amide bonds .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity, utilizing automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can be compared to three key analogs based on available evidence:

N-(3-(1H-Imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

  • Structural Differences : This analog introduces a 3-(1H-imidazol-1-yl)propyl substituent and exists as a hydrochloride salt. The imidazole group increases polarity and hydrogen-bonding capacity, which may enhance solubility compared to the parent compound .
  • Functional Implications: The hydrochloride salt form improves stability and shelf life, as noted in safety guidelines requiring storage away from heat and moisture .
  • Safety Profile: Requires stringent handling precautions (e.g., P201, P210 codes for heat avoidance), suggesting higher reactivity or sensitivity than the non-salt parent compound .

N-(5,7-Dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride

  • Structural Differences: Features a 3-morpholinopropyl group instead of the imidazole or simple alkyl chain.
  • Commercial Availability: Supplied by Hangzhou Volant Technology Co., Ltd., indicating industrial-scale synthesis feasibility. This contrasts with the parent compound, which lacks documented commercial suppliers .

Thiazol-5-ylmethyl Carbamate Analogs (Pharmacopeial Forum PF 43(1))

  • Structural Differences: Replace the dihydrobenzo[d][1,4]dioxine-carboxamide moiety with carbamate linkages and complex peptide-like backbones. For example, compound l includes a hexan-2-ylcarbamate chain with ethoxycarbonylamino groups .
  • Functional Implications : These analogs are designed for enhanced protease inhibition or antimicrobial activity, leveraging the thiazole ring’s electron-rich nature. However, the parent compound’s dihydrobenzo[d][1,4]dioxine scaffold may offer superior metabolic stability due to reduced enzymatic cleavage sites .

Data Table: Key Comparative Properties

Property Parent Compound Imidazole Analog Morpholine Analog Thiazolylmethyl Carbamate
Molecular Weight ~383.4 g/mol ~503.9 g/mol (HCl salt) ~504.0 g/mol (HCl salt) ~600–800 g/mol (varies)
Solubility Low (non-ionic form) Moderate (HCl salt) Moderate (HCl salt) Low to moderate
Bioactivity Focus Kinase inhibition (inferred) Antimicrobial/anticancer Antimicrobial/anticancer Enzyme/protease inhibition
Synthetic Accessibility Moderate High (commercial protocols) High (industrial suppliers) Low (complex backbone)
Safety Requirements Standard lab handling P201, P210 precautions Similar to parent compound Not specified

Research Findings and Implications

  • The dihydrobenzo[d][1,4]dioxine group may reduce cytotoxicity compared to simpler benzothiazoles .
  • Imidazole and Morpholine Analogs : The addition of basic side chains (imidazole/morpholine) and hydrochloride salts improves aqueous solubility, critical for in vivo efficacy. However, these modifications may introduce off-target interactions due to increased hydrogen-bonding capacity .
  • Carbamate Analogs : While highly specialized for enzyme inhibition, their synthetic complexity and higher molecular weight limit bioavailability, making the parent compound a more drug-like candidate .

Biological Activity

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS Number: 906784-54-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N2O3SC_{18}H_{16}N_{2}O_{3}S with a molecular weight of 340.4 g/mol. The compound features a benzothiazole moiety known for various biological activities, including anticancer and anti-inflammatory effects.

PropertyValue
CAS Number906784-54-1
Molecular FormulaC₁₈H₁₆N₂O₃S
Molecular Weight340.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiazole derivative followed by the formation of the dioxine core through cyclization reactions. These methods are crucial for ensuring high yields and purity of the final product.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar benzothiazole derivatives. For instance:

  • Cell Proliferation Inhibition : Compounds related to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine have shown significant inhibition of cell proliferation in various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay indicated a dose-dependent reduction in cell viability at concentrations ranging from 1 to 4 µM .
  • Mechanism of Action : The mechanism underlying the anticancer effects includes the induction of apoptosis and cell cycle arrest. Flow cytometry analyses demonstrated increased apoptosis rates in treated cells compared to controls. Additionally, Western blot assays revealed that these compounds can inhibit key signaling pathways (e.g., AKT and ERK), which are critical for cancer cell survival and proliferation .

Anti-inflammatory Activity

In addition to anticancer properties, N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine exhibits anti-inflammatory effects:

  • Cytokine Inhibition : The compound has been shown to significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7). This suggests its potential utility in treating inflammatory diseases .

Case Studies

Several case studies have demonstrated the efficacy of benzothiazole derivatives in clinical settings:

  • Study on Compound B7 : A derivative closely related to N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine was tested for its dual action against cancer and inflammation. Results indicated a marked decrease in tumor growth in vivo alongside reduced inflammatory responses .
  • Neuroprotective Effects : Some derivatives have also been evaluated for neuroprotective properties against conditions like Alzheimer's disease. They were found to inhibit acetylcholinesterase activity effectively .

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